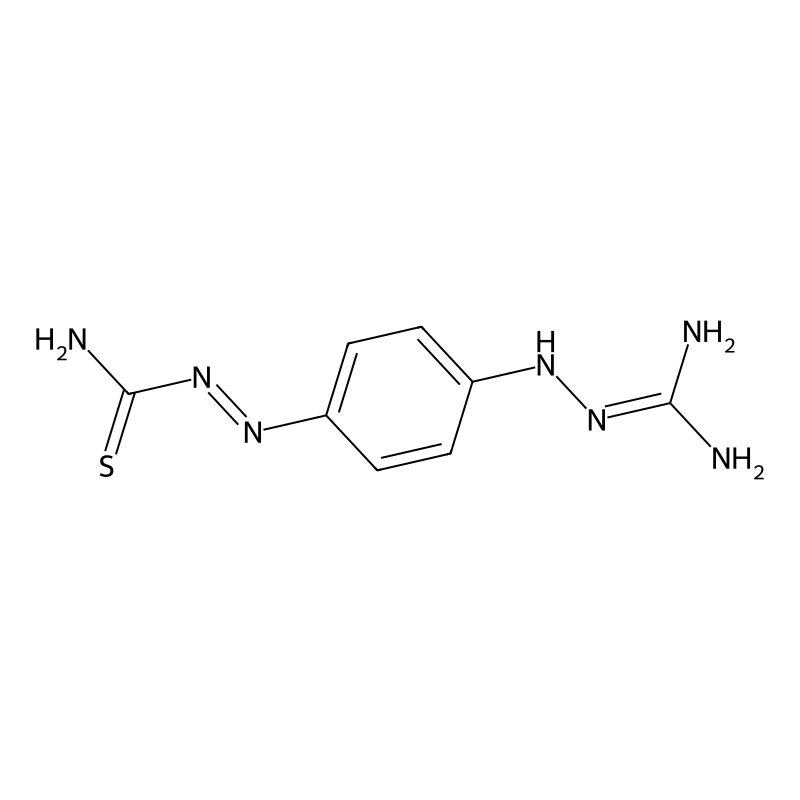

Ambazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Experimental Protocols for Key Findings

To facilitate further research, here are the methodologies used in key studies elucidating Ambazone's mode of action.

Investigating Membrane Interaction

This protocol is based on model system studies to characterize this compound's interaction with phospholipid membranes [1].

- Procedure:

- Model System Preparation: Prepare liposomes (vesicles) from phospholipids to act as a model cellular membrane.

- Fluorescence Probing: Incorporate the fluorescent probe 1-anilino-8-naphthalenesulfonate (ANS). ANS fluoresces weakly in water but strongly in hydrophobic environments.

- Drug Incubation: Introduce this compound to the liposome suspension.

- Measurement: Monitor changes in ANS fluorescence intensity using a spectrofluorometer. An increase in fluorescence indicates that this compound is interacting with the hydrophobic inner area of the lipid bilayer, displacing water molecules and allowing ANS to bind more effectively.

- Key Measurement: The overall change in fluorescence intensity of ANS upon addition of this compound.

Assessing DNA Interaction via DNA Melting

This biophysical assay assesses the interaction between this compound and DNA [1].

- Procedure:

- Sample Preparation: Prepare a solution of double-stranded DNA (e.g., from calf thymus) in an appropriate buffer.

- Baseline Profile: First, measure the DNA's "melting profile" without this compound. Heat the sample gradually while monitoring its absorbance at 260 nm using a UV-Vis spectrophotometer. As the DNA denatures (melts), the absorbance increases (hyperchromic effect). The temperature at which 50% of the DNA is denatured is the melting temperature ((T_m)).

- Test Profile: Repeat the melting experiment with this compound added to the DNA solution.

- Analysis: Compare the (T_m) values and the shape of the melting curves. Stabilization of DNA is indicated by an increase in (T_m), while destabilization is indicated by a decrease in (T_m).

- Key Finding: The study concluded that the effect was dependent on this compound's protonation state, with the doubly positively charged form causing destabilization [1].

Pharmacological and Physicochemical Properties

Understanding this compound's properties is crucial for interpreting its mode of action and research applications. The table below summarizes key data.

| Property | Description / Value |

|---|---|

| Systemic Absorption | Incomplete (35-50%) from gastrointestinal tract [1]. |

| Protein Binding | Weak binding to plasma proteins [1]. |

| Cellular Binding | Relatively strong binding to red blood cells [1]. |

| Half-Life | 6-7 hours [2]. |

| pKa Values | pK₁: 10.69 (equilibrium between negatively charged and neutral forms) pK₂: 7.39 (equilibrium between neutral and singly positively charged form) pK₃: 6.22 (equilibrium between singly and doubly positively charged form) [1]. | | Mutagenic Potential | Relatively weak interaction with DNA; mutagenic potential shown in some bacterial systems and human lymphocytes, particularly with metabolic activation [2] [1]. | | Therapeutic Dose (Experimental) | 60-125 mg/kg (orally in mice and rats) [1]. |

Visualizing the Multi-Faceted Mode of Action

The following diagram synthesizes the various mechanisms of this compound into a single pathway, illustrating how its different actions may contribute to its overall biological effects.

This diagram illustrates the multi-faceted mechanisms of this compound, where membrane interaction and signaling effects (yellow/blue) converge with direct molecular targeting (red) to produce biological outcomes (blue) [2] [1] [3].

Research Applications and Considerations

- Antitumor Research: this compound's unique, membrane-active and immunomodulatory mechanism differentiates it from classical cytotoxic chemotherapeutics [1] [3].

- Antibacterial Applications: It remains clinically used as a local oral antiseptic (e.g., under brand names like Faringosept) for infections of the mouth and throat [2] [4].

- Limitations: Its incomplete oral absorption (35-50%) and complex synthesis requiring high purity are important factors for research design [2] [1].

References

Pharmacokinetic and Absorption Data of Ambazone

The table below summarizes the key quantitative data and experimental findings from the available research [1] [2].

| Parameter | Reported Value / Finding | Experimental Context |

|---|---|---|

| Absorption (Oral) | 35% - 50% | Incomplete absorption from the gastrointestinal tract in rats and mice [2]. |

| Protein Binding | Weak | Absorbed Ambazone binds only weakly to plasma proteins [2]. |

| Erythrocyte Binding | Relatively strong | Binding to red blood cells is relatively strong [2]. |

| Half-Life | 6 - 7 hours | Reported in the reviewed research [1]. |

| Therapeutic Dose (Preclinical) | 60 - 125 mg/kg | Effective dose range when administered orally for 4-9 days in mice and rats [2]. |

| pKa Values | 10.69, 7.39, 6.22 | Corresponds to equilibria between negatively charged/neutral, neutral/singly positive, and singly/doubly positive forms [2]. |

| Water Solubility | 0.2 mg / 100 mL | Very low solubility in water at standard state [1]. |

Experimental Protocols and Methodologies

The key findings on this compound's absorption and action are derived from the following experimental approaches [2]:

- Absorption and Distribution Studies: The extent of oral absorption (35-50%) and binding characteristics were determined after oral administration to rats and mice. The methods for quantifying absorption were not detailed in the abstract, but the findings on weak plasma protein binding and strong red blood cell binding suggest techniques like equilibrium dialysis or ultrafiltration were used.

- Biophysical Analysis: The pKa values were determined using polarographic measurements. Interaction with model membrane systems (liposomes) was monitored using spectrophotometric and fluorescence measurements, with 1-anilino-8-naphthalenesulfonic acid (ANS) used as a fluorescence probe.

- Mechanism of Action Studies:

- Membrane Interaction: Spectrophotometric and fluorescence studies confirmed nonspecific interaction with the inner area of the phospholipid bilayer matrix of liposomes.

- Cellular Effect: this compound was shown to induce an overall increase in cellular cAMP content in leukemia cells and macrophages.

- DNA Interaction: DNA melting experiments demonstrated that different charged forms of this compound can either stabilize or destabilize the secondary structure of DNA.

The diagram below illustrates the key experimental workflows used to characterize this compound's properties.

Diagram of the experimental workflows used to characterize this compound's properties. [2]

Summary and Research Implications

- Limited Data Availability: The core data on this compound's pharmacokinetics comes from a 1990 review article [2], with Wikipedia providing a secondary, consolidating summary [1]. No recent, advanced human studies were located.

- Key Challenge: The very low aqueous solubility of this compound (0.2 mg/100 mL) is a significant pharmaceutical hurdle that likely contributes to its incomplete and variable oral absorption [1].

- Complex Mechanism: this compound's effects appear to be multi-faceted, involving interaction with cell membranes, modulation of secondary DNA structure, and influencing cellular cAMP levels, rather than a single, highly specific molecular target [2].

References

Synthesis Route and Chemical Background

Ambazone is synthesized via a condensation reaction. The general synthesis route and the structural characteristics of the final molecule are detailed below.

Synthesis and purification workflow for this compound [1] [2] [3]

General Synthesis Route [1] [3]: this compound is typically obtained in a two-step synthetic method, starting from 1,4-benzoquinone. The process involves sequential reactions with aminoguanidine and thiosemicarbazide. The final structure contains hydrazone moieties, which are a class of hydrazones characterized by the -CONH-N=CH- formation [4].

Purification Patent and Technical Challenges

A significant technical challenge in this compound production is obtaining a high-purity, pharmaceutical-grade material, as the synthesis results in several by-products and impurities [2] [3].

Key Patent: Purification Process (WO2005028431A1) [2]

| Aspect | Details |

|---|---|

| Title | Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (this compound) |

| Key Problem | Crude this compound contains problematic impurities that are difficult to remove. |

| Identified Impurities | 1,4-Benzoquinone guanylhydrazone; 1,4-benzoquinone bis-guanylhydrazone; 1,4-benzoquinone guanylsemicarbazone; elemental sulfur. |

| Core Purification Method | A two-step process involving maceration and recrystallization. |

| Step 1: Maceration | Crude this compound is macerated with a non-polar solvent (e.g., toluene, benzene, o-xylene, n-hexane). |

| Step 2: Recrystallization | The solid from Step 1 is recrystallized from a polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF) or an aliphatic alcohol. |

| Goal | To obtain this compound with sufficient purity for use as an Active Pharmaceutical Ingredient (API). |

Searching for Deeper Patent Information

For a more comprehensive patent analysis, I suggest you conduct a targeted search using the following official databases. The original synthesis patent was filed in the 1950s, so more recent documents will focus on improvements in purification or formulation [1].

- Google Patents: Useful for a broad, user-friendly search. You can use the patent number WO2005028431A1 as a starting point for related citations and classifications [2].

- USPTO Patent Public Search: For searching U.S. patents and applications specifically [5] [6].

- Other International Offices: The European Patent Office (esp@cenet), the World Intellectual Property Organization (WIPO), and the Japan Patent Office provide free access to their databases [5].

References

Experimental Characterization of Ambazone Salts

A scientific study provides a detailed methodology for the characterization of a new ambazone–glutamate salt, employing a suite of complementary techniques [1]. The workflow and primary goals of this analysis are summarized in the diagram below.

Experimental workflow for this compound salt characterization [1]

The following table details the purpose and specific role of each technique in confirming the salt's formation and properties [1].

| Technique | Primary Role in Analysis |

|---|---|

| X-ray Powder Diffraction (XRPD) | Determine crystal structure and lattice parameters (e.g., monoclinic system). |

| Fourier-Transformed Infrared (FTIR) | Identify functional groups and detect shifts in bond vibrations upon salt formation. |

| X-ray Photoelectron Spectroscopy (XPS) | Analyze elemental composition and chemical environment at the surface. |

| Raman Spectroscopy | Provide complementary vibrational information to FTIR. |

| 13C-NMR Spectroscopy | Elucidate the molecular structure and carbon environment in solution. |

| Thermal Analysis (DSC/TGA) | Characterize thermal stability, phase transitions, and decomposition points. |

References

Spectroscopic Characterization of Related Compounds

While detailed Ambazone spectra are unavailable, the search results contain complete characterization data for newly synthesized thiosemicarbazone derivatives, which share a core functional group with this compound. This provides a strong reference for the expected data and methodologies [1] [2].

The experimental workflow for the synthesis and characterization of these thiosemicarbazone compounds is summarized below:

Figure 1: Experimental workflow for synthesis and characterization of thiosemicarbazone compounds, illustrating the steps from chemical reaction to biological activity testing.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The table below lists the FTIR vibrational assignments for the synthesized thiosemicarbazone compounds, which are crucial for identifying key functional groups [1] [2].

| Compound | Vibrational Assignments |

|---|---|

| L | ν(NH): 3308 cm⁻¹; ν(CC): 1600, 1553 cm⁻¹; ν(CN), δ(CH): 1467, 1434, 1326, 1257, 1189, 998, 754, 693 cm⁻¹ |

| L1 | ν(NH): 3268 cm⁻¹; ν(CC): 1591, 1538 cm⁻¹; ν(CN), δ(CH): 1468, 1435, 1322, 1294, 1148, 1186, 1034, 998 cm⁻¹; ν(CN), δ(CH), ν(CCl): 754 cm⁻¹ |

Experimental Protocol for FTIR [1] [3]:

- Technique: Fourier-Transform Infrared Spectroscopy.

- Sample Preparation: Not specified in the provided results, but common practices for solid organic compounds include compressed KBr pellets or analysis with an Attenuated Total Reflectance (ATR) diamond crystal.

- Data Acquisition: The spectra are acquired to identify functional groups and confirm the formation of the desired molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following table summarizes the ¹H NMR spectral data for two representative thiosemicarbazone compounds, providing detailed information on their chemical structure [1] [2].

| Compound | Chemical Formula | ¹H NMR Data (δ in ppm, Solvent: DMSO-d₆) |

|---|---|---|

| L | C₁₃H₁₂N₄S | 7.19–7.66 (m, 5H, CH_phenyl_), 7.84–7.86 (m, 1H, CH_pyridine_), 8.11 (s, 1H, CH), 8.45–8.47 (m, 1H, CH_pyridine_), 8.59–8.79 (m, 2H, CH_pyridine_), 10.27 (s, 1H, NH), 12.05 (s, 1H, NH) |

| L1 | C₁₃H₁₁N₄SCl | 7.32–7.65 (m, 4H, CH_phenyl_), 7.84–7.85 (m, 1H, CH_pyridine_), 7.86–7.87 (s, 1H, CH_pyridine_), 8.21 (s, 1H, CH), 8.38–8.39 (m, 1H, CH_pyridine_), 8.59–8.60 (m, 1H, CH_pyridine_), 10.24 (s, 1H, NH), 12.20 (s, 1H, NH) |

Experimental Protocol for NMR [1]:

- Technique: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

- Analysis: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are reported as singlet (s) and multiplet (m), and proton counts are provided for each signal.

References

Ambazone thermal stability and decomposition

Transformation Pathways Between Solid Forms

The diagram below illustrates the characterized solid-state transformations of Ambazone, including the conditions under which these changes occur.

Solid form transitions of this compound under various environmental stresses.

Experimental Protocols for Characterization

If you are investigating similar solid-form transformations, the following experimental methodologies have been successfully applied to this compound.

- Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify thermal events. For this compound monohydrate, TGA shows a mass loss step corresponding to the release of water molecules upon heating. DSC can detect the associated endothermic peak. The dehydration is reversible, as the anhydrous form can reabsorb moisture under high humidity [1] [2].

- Temperature-Dependent X-ray Powder Diffraction (TD-XRPD): Perform XRPD analysis while gradually increasing the sample temperature. This technique directly monitors changes in the crystal structure. For this compound, it can confirm the transition from the crystalline monohydrate form to the anhydrous form upon dehydration, and back again upon cooling and re-hydration [1].

- Variable Humidity Stability Studies: Place samples of the anhydrous form and the acetate salt solvate in stability chambers under controlled high relative humidity (RH) and elevated temperature (e.g., 40°C/75% RH). Monitor the physical form over time using XRPD to check for conversion to the more stable monohydrate form [1].

- Powder Dissolution Measurements: Compare the dissolution rate of different forms (e.g., monohydrate vs. acetate salt solvate) in water or physiological media using a dissolution tester. The acetate salt solvate of this compound demonstrated a significantly higher dissolution rate, which is a key factor for bioavailability [1].

Summary of Characterized this compound Forms

The table below consolidates key data on the three solid forms of this compound identified in the literature.

| Solid Form | Key Characteristics | Transformation Conditions | Impact on Solubility |

|---|

| Monohydrate | • Monoclinic crystal system (P21/c space group) • 3D network structure stabilized by water molecules [1] [2] | • Reversibly dehydrates to anhydrous form upon heating [1] | Standard solubility, lower than the acetate salt [1] | | Anhydrous | • 2D network structure via hydrogen bonds [1] | • Reversibly converts back to monohydrate under high humidity or in aqueous conditions [1] | Similar to or lower than the monohydrate form [1] | | Acetate Salt Solvate | • Novel salt solvate form • Improved solubility & dissolution rate [1] | • Converts to monohydrate at high temperature and humidity • Transforms in aqueous solution over time [1] | Substantially improved solubility and dissolution rate in water and physiological media [1] |

Research Implications and Gaps

The available data provides a foundation for pharmaceutical development, though some information remains limited.

- Form Selection Advice: The acetate salt solvate is a promising candidate if your goal is to enhance the dissolution rate and potential bioavailability of this compound, though it requires controlled storage conditions (low humidity and temperature) to maintain its physical form [1].

- Identified Knowledge Gap: The current literature provides a clear picture of solid-state transformations but lacks specific data on high-temperature thermal decomposition, such as the identity of degradation products, kinetic parameters, or degradation mechanisms.

References

Ambazone antimicrobial testing protocols

Introduction and Scope

Ambazone, chemically defined as [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea, is an oral antiseptic agent first patented in 1957 [1] [2]. It is characterized as a dark brown, odorless, and tasteless powder [1]. Its primary clinical use is against Gram-positive bacteria, including cocci, making it a relevant subject for research into new antimicrobial agents and formulations [1] [2] [3].

The purpose of this application note is to provide researchers and drug development professionals with a detailed framework for evaluating the antimicrobial efficacy of this compound and its novel solid forms, such as its glutamate salt or acetate salt solvate, which have shown improved solubility and dissolution rates [4] [5]. The protocols herein cover basic susceptibility testing, advanced time-kill kinetics, and quality control of the raw material.

Physical-Chemical Characterization of this compound

Prior to biological testing, a thorough physicochemical characterization of the this compound sample is crucial, as its solid form can significantly impact solubility and bioavailability.

Solubility and Spectral Properties

The following table summarizes key physical properties of this compound, which are critical for preparing stock solutions for in vitro testing [1].

Table 1: Physical-Chemical Properties of this compound

| Property | Value / Description |

|---|---|

| Molecular Formula | C₈H₁₁N₇S |

| Molar Mass | 237.28 g/mol |

| Appearance | Dark Brown Powder |

| Melting Point | 192–194 °C (decomposition) |

| UV-Vis λ_max (Water) | 403 nm |

| UV-Vis λ_max (Ethanol) | 440-445 nm |

| Solubility in Water | 0.2 mg / 100 mL |

| Solubility in Dimethyl Sulfoxide | 2.5 g / 100 mL |

| Solubility in Ethanol | 85 mg / 100 mL |

Handling and Solution Preparation

- Stock Solution Preparation: Due to its very low aqueous solubility, stock solutions for in vitro testing are typically prepared in dimethyl sulfoxide (DMSO). A common approach is to dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-100 mM), which is then diluted into aqueous microbiological media. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid antimicrobial effects on the test organisms.

- Salt Forms: Research indicates that salt forms, like the this compound-acetate salt solvate, offer substantially improved solubility and dissolution rate in water and physiological media [5]. When testing such novel forms, the solubility and stability in the chosen solvent should be characterized anew.

Antimicrobial Testing Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, quantifiable assay for this purpose.

Experimental Workflow:

The following diagram outlines the key steps in the broth microdilution protocol.

Detailed Protocol:

Materials:

- Test Compound: this compound (or its salt form) [1] [5].

- Solvent: Sterile DMSO.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

- Inoculum: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates, including MRSA [3].

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

Procedure: a. Compound Dilution: Prepare a 20 mM stock solution of this compound in DMSO. Perform a two-fold serial dilution of the stock in CAMHB across the microtiter plate, resulting in a final volume of 100 µL per well and a typical concentration range of 0.5 to 512 µM. Include a growth control (medium + inoculum) and a sterility control (medium only). b. Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, which equals approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well. c. Inoculation: Add 100 µL of the prepared inoculum to each well of the compound dilution plate, bringing the total volume to 200 µL. The final DMSO concentration should be ≤1%. d. Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours without shaking. e. Reading Results: Determine the MIC visually or spectrophotometrically by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of this compound that completely inhibits visible growth (OD similar to the sterility control).

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. To determine it, subculture 10-100 µL from each well showing no visible growth onto Mueller-Hinton Agar plates. After incubation, the MBC is the lowest concentration from which ≤5 colonies grow.

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity of this compound over time.

Experimental Workflow:

The procedure for conducting a time-kill study is summarized below.

Detailed Protocol:

- Procedure: a. Setup: Prepare flasks containing CAMHB and this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the drug. b. Inoculation: Inoculate each flask with a log-phase bacterial culture to a final density of ~5 x 10⁵ CFU/mL. c. Sampling: Immediately after inoculation (time 0) and at predetermined time points (e.g., 2, 4, 6, and 24 hours), remove a known volume (e.g., 1 mL) from each flask. d. Viable Count: Perform serial 10-fold dilutions of each sample in sterile saline or phosphate-buffered saline. Plate a suitable volume (e.g., 100 µL) of each dilution onto Mueller-Hinton Agar plates in duplicate. After 18-24 hours of incubation, count the colonies on plates yielding 30-300 colonies and calculate the viable bacterial density (CFU/mL). e. Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Synthesis and Quality Control of this compound

Synthesis of this compound and Novel Solid Forms

- Classical Synthesis: this compound can be synthesized in a two-step process involving the reaction of 1,4-benzoquinone with aminoguanidine and thiosemicarbazide [1] [2]. A key challenge is obtaining pharmaceutical-grade material due to the potential for high amounts of by-products and decomposition products [1].

- Novel Solid Forms: To overcome solubility limitations, researchers have developed new solid forms.

- This compound-Glutamate Salt: This can be obtained using a solvent-drop grinding procedure of this compound monohydrate with glutamic acid [4].

- This compound Acetate Salt Solvate: This form demonstrates a substantial improvement in solubility and dissolution rate compared to the parent compound [5].

Analytical Methods for Characterization and QC

The following techniques are essential for confirming the identity, purity, and solid-form structure of synthesized this compound batches.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application in this compound QC | Key Findings from Literature |

|---|---|---|

| X-ray Powder Diffraction (XRPD) | Fingerprinting crystal phases; identifying polymorphs. | Used to distinguish between this compound monohydrate, anhydrous, and acetate salt solvate forms [5]. |

| Thermal Analysis (DSC/TGA) | Determining melting point, dehydration, and thermal stability. | Confirmed reversible transformation between monohydrate and anhydrous forms [5]. |

| Spectroscopy (FTIR, Raman, NMR) | Verifying chemical structure and functional groups. | Combined use with XRPD confirmed the formation of the this compound-glutamate salt [4]. |

| Dissolution Testing | Measuring the release rate of the drug in physiological media. | The acetate salt solvate showed a significantly higher dissolution rate than other forms [5]. |

| HPLC/UV-Vis | Quantifying this compound content and assessing purity. | Can be used to monitor degradation products and ensure batch-to-batch consistency. |

References

Application Notes and Protocols: Investigation of Ambazone's Antitumor Activity in Experimental Models

Introduction and Compound Profile

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a small molecule with a molecular weight of 237.28 g/mol that has demonstrated significant antitumor properties in various experimental models alongside its known antiseptic uses [1]. As a potential second-generation antineoplastic agent, this compound exhibits a unique mechanism of action distinct from classical cytotoxic compounds, characterized by its membrane-active properties and potential immunomodulatory effects [2] [3]. Its favorable toxicity profile with no significant cardiovascular, CNS, metabolic, or gastrointestinal side-effects at intravenous doses up to 10⁻⁵ mol/kg and oral doses up to 10⁻³ mol/kg makes it a promising candidate for oncological development [1]. These application notes provide a comprehensive reference for researchers investigating this compound's antitumor mechanisms and efficacy across standardized experimental models.

Antitumor Efficacy Profile in Experimental Models

Summary of Experimental Antitumor Activity

Extensive in vivo studies conducted in murine and rat models have demonstrated that this compound exhibits broad-spectrum antitumor activity against various transplantable tumors when administered orally over 4-9 days [2]. The table below summarizes the key efficacy parameters established through these preclinical investigations:

Table 1: Summary of this compound's Antitumor Efficacy in Experimental Models

| Experimental Model | Effective Dose Range | Administration Route & Duration | Key Efficacy Findings |

|---|---|---|---|

| Various transplantable tumors (mice & rats) | 60-125 mg/kg [2] | Oral, 4-9 days [2] | Significant antitumor activity across multiple models [2] |

| L1210 & P388 leukemia (murine) | Not specified | Oral | Prolonged survival time and cures achieved [1] |

| P388 leukemia (murine) | 125 mg/kg [2] | Oral, 4-9 days | Established as responsive model [2] |

| B6D2F1 mice (age-dependent) | Varied by age | Oral | Antileukemic action and immune suppression observed [4] |

Combination Therapy Potential

Research has also explored this compound's potential in combination therapies. A synergistic cytotoxic effect was observed when dihydrothis compound (a reduced form of this compound) was combined with human recombinant tumor necrosis factor alpha (TNF-α) [4]. This combination approach resulted in enhanced tumor cell killing compared to either agent alone, suggesting potential for combination regimens in clinical applications [4].

Experimental Protocols

In Vivo Antitumor Efficacy Testing

Purpose: To evaluate the antitumor activity of this compound against established transplantable tumors in murine models.

Materials:

- Experimental animals: Mice (B6D2F1 strain) or rats with specific pathogen-free status [4]

- Tumor models: L1210 leukemia, P388 leukemia, or other transplantable tumors [2] [1]

- This compound: Pure compound (CAS 539-21-9) [5]

- Vehicle: Appropriate solvent based on this compound's solubility profile (e.g., dimethyl sulfoxide for stock solutions) [1]

- Equipment: Standard animal housing with controlled environment, oral gavage equipment, calipers for tumor measurement

Procedure:

- Tumor Implantation: Implant tumor cells (1×10⁵ to 1×10⁶ cells/mouse) subcutaneously or intraperitoneally into experimental animals [1].

- Randomization: Randomize animals into treatment and control groups (typically n=8-10 per group) 24 hours post-tumor implantation.

- Drug Formulation: Prepare this compound suspension fresh daily in appropriate vehicle based on solubility characteristics [1].

- Dosing Regimen: Administer this compound orally at doses ranging from 60-125 mg/kg body weight once daily for 4-9 consecutive days [2].

- Control Groups: Include vehicle-treated control groups and appropriate positive controls if available.

- Endpoint Monitoring:

- Monitor tumor growth by caliper measurements biweekly for subcutaneous models

- Record survival daily for leukemic models

- Calculate mean survival time (MST) and percent increase in life span (%ILS) using the formula: %ILS = [(MST_treated / MST_control) - 1] × 100 [1]

- Monitor body weight changes as an indicator of treatment toxicity

Data Analysis: Compare tumor volumes and survival curves between treatment and control groups using appropriate statistical tests (Student's t-test for tumor volume, log-rank test for survival). Significance is typically defined as p < 0.05.

Membrane Interaction Studies

Purpose: To characterize this compound's interaction with model membrane systems using spectroscopic methods.

Materials:

- This compound: Pure compound (CAS 539-21-9) [5]

- Model membranes: Liposomes (phospholipid vesicles)

- Fluorescence probe: 1-anilino-8-naphthalenesulfonic acid (ANS) [2]

- Buffer: Appropriate physiological buffer (e.g., phosphate-buffered saline, pH 7.4)

- Equipment: Spectrofluorometer, spectrophotometer, lipid extrusion apparatus

Procedure:

- Liposome Preparation: Prepare unilamellar liposomes from phosphatidylcholine using extrusion techniques [2].

- ANS Labeling: Incorporate ANS fluorescent probe into liposome membranes at appropriate molar ratios [2].

- Sample Preparation: Prepare this compound solutions in concentration series (typically 1-100 µM) in suitable buffer [2].

- Fluorescence Measurement:

- Incubate this compound with ANS-labeled liposomes for 15-30 minutes at room temperature

- Measure fluorescence emission spectra with excitation at 360-380 nm

- Monitor changes in ANS fluorescence intensity and emission maxima

- Absorbance Spectroscopy:

- Record absorption spectra of this compound in presence and absence of liposomes

- Monitor spectral shifts indicating membrane partitioning

Data Analysis: Calculate changes in fluorescence parameters (intensity, λmax shifts) as function of this compound concentration. Determine binding constants using appropriate models (e.g., Scatchard analysis).

DNA Interaction Studies

Purpose: To evaluate this compound's interaction with DNA and its effect on DNA stability.

Materials:

- This compound: Pure compound (CAS 539-21-9) [5]

- DNA: Calf thymus DNA or plasmid DNA

- Buffers: Various pH buffers to control this compound protonation state (pH 5.0-8.0)

- Equipment: UV-Vis spectrophotometer with temperature control, fluorometer

Procedure:

- Sample Preparation:

- Prepare DNA solutions at appropriate concentrations (typically 50-100 μg/mL)

- Prepare this compound solutions at various concentrations in buffers of different pH to control protonation state [2]

- DNA Melting Experiments:

- Mix this compound with DNA solutions at desired drug:DNA ratios

- Heat samples from 25°C to 95°C with continuous monitoring of absorbance at 260 nm

- Record melting curves in presence and absence of this compound

- Spectroscopic Binding Studies:

- Record absorption spectra of this compound with increasing DNA concentrations

- Monitor hypochromic and bathochromic shifts indicating binding

- For fluorescent derivatives, measure fluorescence quenching upon DNA addition

Data Analysis: Determine DNA melting temperature (Tm) from melting curves. Calculate changes in Tm (ΔTm) in presence of this compound. Analyze binding constants from spectroscopic titration data using McGhee-von Hippel or Scatchard models.

Mechanism of Action Studies

Proposed Antitumor Mechanisms

This compound exhibits a multifactorial mechanism of action that differentiates it from conventional cytotoxic agents, with several interconnected pathways contributing to its overall antitumor effect:

Table 2: Mechanisms of this compound's Antitumor Action

| Mechanism Category | Specific Effects | Experimental Evidence |

|---|---|---|

| Membrane Interaction | Non-specific interaction with inner phospholipid bilayer matrix of liposomes [2] | Spectrofluorometric studies with ANS probe [2] |

| Immunomodulation | Mediation of antitumor effect via immune system; increase in cellular cAMP content in leukemia cells and macrophages [2] [3] | In vivo tumor models with immunocompetent hosts [2] |

| Nucleic Acid Interaction | pH-dependent dual effect: stabilization of DNA secondary structure (neutral/singly charged species) vs. destabilization (doubly positively charged form) [2] | DNA melting experiments; spectroscopic binding studies [2] |

| Secondary Metabolic Effects | Inhibition of bacterial DNA, RNA and protein syntheses in gut microbiota [2] | Microbial sensitivity testing [2] |

Signaling Pathway Integration

The diagram below illustrates the integrated mechanisms through which this compound exerts its antitumor activity, highlighting the interplay between membrane effects, immunomodulation, and nucleic acid interactions:

Pharmacokinetic Properties and ADMET Profile

Understanding this compound's pharmacokinetic behavior and safety profile is essential for appropriate experimental design and interpretation of results. The table below summarizes key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics:

Table 3: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Findings | Experimental System |

|---|---|---|

| Absorption | 35-50% absorbed from gastrointestinal tract after oral administration [2] | Rats and mice [2] |

| Protein Binding | Weak binding to plasma proteins; relatively strong binding to red blood cells [2] | In vitro binding studies [2] |

| Blood-Brain Barrier | Does not cross the blood-brain barrier [1] | CNS side effect profiling [1] |

| Half-Life | 6-7 hours [1] | Pharmacokinetic studies in rodents [1] |

| Mutagenic Potential | Relatively weak interaction with DNA; mutagenic in bacterial systems and human lymphocytes with metabolic activation [2] | AMES test; C-test [2] [1] |

| Acute Toxicity (LD₅₀) | Rat (oral): 750 mg/kg; Mouse (oral): 1000 mg/kg; Guinea pig (oral): 80 mg/kg [5] | Acute toxicity testing [5] |

| Target Organs of Toxicity | Gastrointestinal tract (due to inhibition of bacterial DNA/RNA/protein synthesis) [2] | Histopathological examination [2] |

Conclusion

This compound represents a promising antitumor agent with a unique mechanism of action centered around membrane interactions and immunomodulatory effects. The protocols outlined in this document provide standardized methods for evaluating its efficacy and mechanisms across various experimental models. Researchers should note that this compound's pH-dependent speciation significantly influences its biological activity, with the neutral and singly charged forms stabilizing DNA while the doubly charged form destabilizes nucleic acid structure [2]. Additionally, the 35-50% oral bioavailability and 6-7 hour half-life should be considered when designing in vivo efficacy studies [2] [1]. The compound's favorable safety profile with absence of significant cardiovascular and CNS effects, combined with its broad-spectrum antitumor activity in preclinical models, supports its continued investigation as a potential anticancer therapeutic agent [3] [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. as a membrane this compound drug active antitumor [pubmed.ncbi.nlm.nih.gov]

- 3. Amabazone - a potential antineoplastic drugs of the 2nd generation [inis.iaea.org]

- 4. Synergistic cytotoxic effect of human recombinant tumor ... [sciencedirect.com]

- 5. | CAS#:539-21-9 | Chemsrc this compound [chemsrc.com]

Comprehensive Application Notes and Protocols: Ambazone Salt Forms for Enhanced Solubility

Introduction to Ambazone and Its Solubility Challenges

This compound ([4-(2-(diaminomethylidene)hydrazinyl)phenyl]iminothiourea) is an antimicrobial compound with a history of use as an oral antiseptic in various regions including Russia, Poland, Romania, and countries of the former Soviet Union. [1] First patented in 1957 by Bayer under the trade name Iversal, this compound has demonstrated not only local antibacterial properties at the buccal pharyngeal cavity level but also antineoplastic activity against various transplantable tumors in mice and rats. [2] [3] Despite its therapeutic potential, this compound faces significant pharmaceutical development challenges due to its poor aqueous solubility (approximately 0.2 mg/100 mL in water), which substantially limits its bioavailability and clinical efficacy. [1] This solubility limitation represents a critical formulation hurdle that must be addressed to fully exploit the therapeutic potential of this compound, particularly for systemic administration where higher bioavailability is essential for efficacy.

The structural characteristics of this compound contribute to its solubility challenges. This compound exists in different solid-state forms including monohydrate (C8H11N7S·H2O) and anhydrous forms, each with distinct crystalline arrangements and properties. [4] this compound undergoes three protonation reactions with pKa values at 10.69 (equilibrium between negatively charged and neutral forms), 7.39 (equilibrium between neutral and singly positively charged form), and 6.22 (equilibrium between singly and doubly positively charged form). [2] This ionization profile creates opportunities for salt formation with appropriate counterions, representing a promising strategy to modify the solid-state properties and enhance dissolution characteristics without altering the fundamental pharmacological activity of the molecule.

Rationale for Salt Formation in Solubility Enhancement

Pharmaceutical salt formation represents a well-established and widely employed approach to improve the solubility, dissolution rate, and consequent bioavailability of poorly soluble acidic or basic active pharmaceutical ingredients (APIs). [5] For ionizable compounds like this compound, salt formation offers several distinct advantages over other formulation strategies. Pharmaceutical salts typically exhibit significantly higher solubility in gastric and intestinal fluids compared to their non-ionic counterparts, which can lead to enhanced absorption and systemic exposure. [2] Additionally, because salt solubility is often pH-dependent, this property can be strategically manipulated to achieve selective dissolution in specific segments of the gastrointestinal tract, providing opportunities for delayed and sustained release formulations. [2]

The fundamental principle underlying successful salt formation is the pKa difference between the API and the counterion. According to established pharmaceutical sciences literature, a pKa difference of at least 2-3 units between a basic API and acidic counterion (or vice versa) generally ensures successful proton transfer and stable salt formation. [2] For this compound, with its pKa values of 10.69, 7.39, and 6.22 for the various protonation equilibria, appropriate acidic counterions can be selected to facilitate salt formation. For instance, α-lipoic acid (LA) with a pKa of approximately 5.3-4.76 provides a sufficient pKa difference for salt formation with this compound. [2] Similarly, other organic acids such as acetic acid (pKa ≈ 4.76), niflumic acid, lactic acid, and p-aminobenzoic acid have been successfully employed to form salts with this compound, each offering distinct solid-state properties and performance characteristics. [5]

Table 1: pKa Values and Salt Formation Potential for this compound with Selected Counterions

| Compound | pKa Values | pKa Difference (Relative to this compound) | Salt Formation Potential |

|---|---|---|---|

| This compound | 10.69, 7.39, 6.22 | - | Reference compound |

| α-Lipoic acid | 5.3-4.76 | 1.46-2.23 (vs. pKa 6.22) | Favorable |

| Acetic acid | 4.76 | 1.46 (vs. pKa 6.22) | Favorable |

| Niflumic acid | ~4.4 | ~1.8 (vs. pKa 6.22) | Favorable |

| p-Aminobenzoic acid | 4.89 (carboxyl) | 1.33 (vs. pKa 6.22) | Favorable |

Summary of Successful this compound Salt Forms

Research efforts have yielded several successful this compound salt forms with improved physicochemical properties. The this compound acetate salt solvate represents one of the most promising salt forms, demonstrating substantial solubility and dissolution rate improvement in both water and physiological media compared to this compound monohydrate and anhydrous forms. [4] Powder dissolution measurements revealed that the acetate salt solvate form dissolves more rapidly and achieves higher concentrations than the parent this compound forms, which is particularly valuable for enhancing bioavailability. [4] [6] However, this form requires controlled storage conditions as it can transform to the monohydrate form under elevated temperature and humidity conditions. [4] Despite this stability consideration, researchers have concluded that "despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to this compound when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product." [4] [6]

Other successful this compound salt forms include the this compound-lipoic acid salt (this compound lipoate), which crystallizes in the triclinic system and demonstrates distinct thermal behavior compared to the starting materials. [2] The formation of this salt was confirmed through Fourier-transform infrared spectroscopy (FTIR), which suggested deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Similarly, this compound salts with niflumic acid, p-aminobenzoic acid (PABA), and lactic acid have been successfully prepared and characterized. [5] The PABA salt is particularly noteworthy as it exhibits not only improved solubility but also enhanced antibacterial activity, representing a double benefit for pharmaceutical development. [5]

Table 2: Summary of Characterized this compound Salt Forms and Their Properties

| Salt Form | Crystal System | Solubility Improvement | Key Characteristics | Stability Considerations |

|---|---|---|---|---|

| This compound acetate salt solvate | Not specified | Substantial improvement in water and physiological media | Enhanced dissolution rate | Transforms to monohydrate at elevated temperature/RH |

| This compound lipoate | Triclinic | Not quantitatively reported | Different thermal behavior | Thermally stable |

| This compound niflumate | Not specified | Not quantitatively reported | Salt formation confirmed by FTIR | Not reported |

| This compound PABA salt | Not specified | Improved solubility | Enhanced antibacterial activity | Not reported |

| This compound lactate | Not specified | Not quantitatively reported | Salt formation confirmed | Not reported |

Detailed Experimental Protocols

Solvent-Drop Grinding Method for this compound Salt Preparation

The solvent-drop grinding (SDG) method represents a versatile, efficient, and environmentally friendly approach for preparing this compound salts. This mechanochemical method offers advantages over solution-based crystallization, including reduced solvent consumption, faster processing times, and the ability to obtain products that might be difficult to crystallize from solution. [2] The following protocol details the standard SDG procedure for preparing this compound salts:

Step 1: Material Preparation - Obtain this compound monohydrate (Microsin SRL Bucharest Romania) and the selected counterion (e.g., α-lipoic acid from Alfa Aesar). Use these compounds without further purification. Weigh this compound and the counterion in a 1:1 molar ratio (typically 255.3 mg this compound with 206.32 mg lipoic acid). Select an appropriate solvent based on the counterion's solubility characteristics; ethanol (PA grade) has been successfully employed for several this compound salts. [2]

Step 2: Grinding Procedure - Place the weighed mixture in an agate mortar. Gradually add the solvent (2 mL ethanol) in drops while continuously grinding the mixture with a pestle. Continue the grinding process at room temperature until a dried compound is obtained. The typical grinding time ranges from 30-60 minutes, depending on the specific counterion and the desired product characteristics. [2]

Step 3: Product Collection - After the grinding process is complete, collect the resulting solid material. The product may be further dried under reduced pressure if necessary to remove any residual solvent. Store the final product in a sealed container protected from light and moisture until characterization. [2]

For the preparation of this compound acetate salt solvate, an alternative solution-based crystallization method may be employed. In this approach, this compound is dissolved in a mixture with acetic acid under heating, followed by slow evaporation or cooling crystallization. The specific solvent ratios, temperature profiles, and crystallization conditions should be optimized for each specific salt system. [4]

Solution-Based Crystallization Method

While solvent-drop grinding offers numerous advantages, solution-based crystallization remains a valuable alternative for this compound salt preparation, particularly for single crystal growth suitable for structural determination by single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a general approach for solution-based crystallization of this compound salts:

Step 1: Solution Preparation - Dissolve this compound and the selected counterion in a suitable solvent system at elevated temperature (typically 40-60°C). Common solvent systems include methanol/water, ethanol/water, acetonitrile/water, acetone/water, or tetrahydrofuran/water mixtures. The optimal solvent composition varies depending on the specific counterion; for instance, methanol/water mixtures have been successfully employed for certain salt solvates. [7]

Step 2: Crystallization Induction - Use one of the following methods to induce crystallization: (a) Slow evaporation of the solvent at room temperature or controlled temperature; (b) Gradual cooling of the saturated solution; (c) Addition of an antisolvent. The choice of method depends on the solubility characteristics of the resulting salt form.

Step 3: Crystal Harvesting - Once crystals of appropriate size and quality have formed (typically after 24-72 hours), collect them by filtration or decantation. Rinse the crystals with a small amount of cold solvent to remove residual mother liquor. Air-dry or dry under reduced pressure at room temperature. [4]

Salt Formation Screening Protocol

For comprehensive screening of potential this compound salt forms, the following high-throughput approach is recommended:

Step 1: Counterion Selection - Select a diverse range of pharmaceutically acceptable counterions based on pKa considerations, safety profiles, and commercial availability. Include acids such as lipoic acid, acetic acid, niflumic acid, lactic acid, p-aminobenzoic acid, glutamic acid, and hydrochloric acid. [2] [5]

Step 2: Parallel Screening - Set up parallel experiments using both solvent-drop grinding and solution-based crystallization methods. For SDG, use a vibrational mill or parallel grinding apparatus for consistency. For solution-based approaches, use multi-well plates with varying solvent compositions and this compound:counterion ratios (1:1, 1:2, 2:1).

Step 3: Initial Characterization - Characterize all resulting solids initially by X-ray powder diffraction (XRPD) to identify new crystalline phases distinct from the starting materials. Follow with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify thermally-induced transformations and determine solvate/hydrate formation. [2] [4]

Analytical Techniques for Characterization

Comprehensive characterization of this compound salt forms is essential to confirm salt formation, understand solid-state properties, and predict performance. The following analytical techniques provide complementary information about the physicochemical properties of the resulting salts:

X-ray Powder Diffraction (XRPD) - XRPD is a primary technique for identifying new crystalline phases and confirming salt formation. The powder diffraction pattern of a new this compound salt should exhibit distinct features compared to both this compound and the counterion. [2] For example, the this compound lipoate salt crystallizes in the triclinic system with lattice parameters: a = 9.36 Å, b = 7.73 Å, c = 7.35 Å and α = 76.41°, β = 94.38°, γ = 99.32°. [2] Indexing of the powder pattern can be performed using the Dicvol method to determine the crystal system and unit cell parameters. [2]

Thermal Analysis - Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical information about the thermal behavior of this compound salts. These techniques can identify dehydration/desolvation events, phase transitions, and decomposition temperatures. [2] For this compound salts, DSC typically shows a dehydration effect in the temperature range of 70-130°C, followed by melting with decomposition. The specific thermal profile varies significantly between different salt forms, providing a fingerprint for each crystalline phase. [2]

Fourier-Transform Infrared Spectroscopy (FTIR) - FTIR spectroscopy offers insights into molecular interactions and confirmation of proton transfer in salt formation. For this compound lipoate, FTIR data suggest the deprotonation of the carboxylic group of lipoic acid and protonation of the secondary amine of this compound. [2] Characteristic vibrations corresponding to NH₂⁺ groups can be identified in the FTIR spectra of this compound salts, providing direct evidence of proton transfer. [5]

The following workflow diagram illustrates the integrated approach to this compound salt preparation and characterization:

Diagram 1: Workflow for this compound Salt Preparation and Characterization

Table 3: Key Characterization Techniques for this compound Salts

| Technique | Key Information Obtained | Experimental Conditions | Interpretation Guidelines |

|---|---|---|---|

| XRPD | Crystal structure, phase purity, crystallinity | Cu Kα radiation, 5-40° 2θ range, continuous scan mode | New diffraction patterns indicate new crystalline phases |

| DSC | Thermal events, melting point, phase transitions | 10°C/min heating rate, 30-300°C range, sealed pans | Endotherms indicate melting/desolvation; exotherms indicate decomposition |

| TGA | Weight loss, solvate/ hydrate content, decomposition | 10°C/min heating rate, 30-500°C range, nitrogen atmosphere | Weight loss steps correspond to solvent loss or decomposition |

| FTIR | Molecular interactions, functional groups, proton transfer | KBr pellets, 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution | Shift in carboxylate and amine vibrations confirm salt formation |

Stability and Performance Considerations

The stability profile of this compound salt forms is a critical consideration for pharmaceutical development. Different salt forms exhibit varying stability under different environmental conditions, which must be thoroughly characterized to determine appropriate storage conditions and packaging requirements. The this compound acetate salt solvate, while demonstrating significant solubility improvements, transforms to the monohydrate form upon storage at elevated temperature and relative humidity (RH). [4] This transformation highlights the importance of controlled storage conditions for certain this compound salt forms to maintain their enhanced solubility characteristics.

The reversible transformation between this compound monohydrate and anhydrous forms has been evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability studies at elevated temperature and RH. [4] These transformations can significantly impact pharmaceutical performance, as different solid forms may exhibit substantially different dissolution rates and bioavailability. Therefore, comprehensive stability studies including accelerated stability testing (e.g., 40°C/75% RH) and stress testing (e.g., light exposure, high humidity) should be conducted for any promising this compound salt form selected for further development.

For performance evaluation, dissolution testing should be conducted in physiologically relevant media to simulate in vivo conditions. The powder dissolution measurements conducted for the this compound acetate salt solvate demonstrated substantial improvement in both solubility and dissolution rate compared to this compound forms in water and physiological media. [4] These dissolution enhancements directly address the primary limitation of this compound and can be expected to significantly improve bioavailability, particularly for systemic administration where absorption is dissolution rate-limited.

Conclusion

The preparation of this compound salt forms represents a promising strategy to overcome the solubility limitations of this antimicrobial and potential antineoplastic agent. Through careful selection of pharmaceutically acceptable counterions and application of appropriate preparation methods such as solvent-drop grinding and solution-based crystallization, various this compound salts with enhanced physicochemical properties can be obtained. The this compound acetate salt solvate in particular demonstrates substantial improvements in solubility and dissolution rate, while other salts such as the lipoate, niflumate, and PABA salts offer additional alternatives.

Comprehensive characterization using XRPD, thermal analysis, and FTIR spectroscopy is essential to confirm salt formation and understand solid-state properties. Stability considerations must be carefully evaluated, as some salt forms may require controlled storage conditions to maintain their enhanced solubility characteristics. With the protocols and analytical methods described in these application notes, researchers can systematically develop and evaluate this compound salt forms with optimized properties for enhanced pharmaceutical performance.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound-lipoic acid salt: Structural and thermal ... [sciencedirect.com]

- 3. | TargetMol this compound [targetmol.com]

- 4. Crystal structure and physicochemical characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization of this compound salt with niflumic ... [semanticscholar.org]

- 6. Crystal structure and physicochemical characterization of this compound ... [semanticscholar.org]

- 7. Solvent effect on the self-assembly of salt solvates of an ... [sciencedirect.com]

Ambazone hydrochloride synthesis and characterization

Ambazone Synthesis and Characterization

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a compound with documented antiseptic and antitumor properties. The following sections detail its synthesis, key characteristics, and biological activity based on current literature [1] [2] [3].

Synthesis Protocol

This compound can be synthesized in a two-step process from 1,4-benzoquinone [2] [3]. Obtaining high-purity, pharmaceutical-grade material is noted to be challenging due to the formation of by-products and intermediates [2] [4].

Experimental Workflow for this compound Synthesis and Characterization

Physicochemical Characterization

A thorough physicochemical profile is crucial for understanding the behavior of a drug substance. The following tables summarize key data for this compound and its characterized solid forms.

Table 1: Basic Physicochemical Properties of this compound [2] [5]

| Property | Value / Description |

|---|---|

| Molecular Formula | C~8~H~11~N~7~S |

| Molecular Weight | 237.28 g/mol |

| Appearance | Dark brown, odorless, tasteless powder |

| Melting Point | 192–194 °C (with decomposition) |

Table 2: Solubility Profile of this compound (per 100 mL) [2] [3]

| Solvent | Solubility |

|---|---|

| Water | 0.2 mg |

| Methanol | 0.5 mg |

| Chloroform | 0.3 mg |

| Ethanol | 85 mg |

| Acetone | 50 mg |

| Dimethyl Formamide (DMF) | 1.7 g |

| Dimethyl Sulfoxide (DMSO) | 2.5 g |

Table 3: Characterization of this compound Solid Forms [6]

| Form | Key Characteristics | Network Structure |

|---|---|---|

| Monohydrate | Stable form; reversible dehydration to anhydrous | 3D network via H-bonds involving water molecules |

| Anhydrous | Form after dehydration of monohydrate | 2D network via hydrogen bonds |

| Acetate Salt Solvate | Improved solubility & dissolution rate; transforms to monohydrate at high T/ RH | Solvated structure (single-crystal XRD) |

Characterization Protocols:

- Powder X-ray Diffraction (PXRD): Used to identify solid forms (monohydrate, anhydrous, acetate salt) and study reversible transformation upon dehydration [6].

- Differential Scanning Calorimetry (DSC): Monitors dehydration event of the monohydrate and characterizes thermal behavior of all forms [6].

- FTIR Spectroscopy: Identifies functional groups and monitors changes during solid-form transformations [4] [6].

- Spectrophotometry: Determines protonation states and pKa values (pKa₁ = 10.69, pKa₂ = 7.39, pKa₃ = 6.22) [1].

Biological Activity and Mechanisms

This compound exhibits a multifaceted mechanism of action, interacting with several cellular targets.

Mechanisms of Action of this compound

Table 4: Documented Biological Activities of this compound

| Activity | Findings & Proposed Mechanism |

|---|---|

| Antitumor | Active against transplantable tumors (L1210 & P388 leukemia) in mice/rats at oral doses of 60-125 mg/kg for 4-9 days. Effect is partially mediated by the immune system [1] [3]. |

| Antiseptic/Antibacterial | Active against Gram-positive cocci. Overall effect is attributed to affinity for membranes, nucleic acids, and proteins [1] [2] [3]. |

| Pharmacokinetics | Oral absorption is incomplete (35-50%). It has a half-life of 6-7 hours, weak plasma protein binding, and does not cross the blood-brain barrier [1] [3]. |

| Mutagenicity | Shows low mutagenic potential. AMES test is negative without metabolic activation but shows potential mutagenicity with metabolic activation [1] [3]. |

Key Insights for Researchers

- Leverage Salt Forms: The acetate salt solvate of this compound demonstrates that salt formation is a viable strategy to significantly enhance solubility and dissolution rate, which could be critical for oral bioavailability [6].

- Control Solid Form: The stability of the this compound monohydrate and the transformation conditions between its solid forms are well-documented. This is essential for ensuring consistent physicochemical properties during manufacturing and storage [6].

- Explore Combination Therapy: Research on dihydrothis compound (a water-soluble derivative) shows a synergistic cytotoxic effect when combined with Tumor Necrosis Factor-alpha (TNF-α) against mouse melanoma cells, suggesting a promising avenue for combination therapy in oncology [5].

Conclusion

This document provides a consolidated overview of the synthesis, characterization, and biological profile of this compound. The available data on its solid forms and mechanisms of action provide a foundation for further research and development. Future work on "this compound hydrochloride" could utilize the characterization protocols outlined here, with particular focus on comparing its properties against the known acetate salt and free base forms to identify potential advantages.

References

- 1. This compound as a membrane active antitumor drug [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound [wikidoc.org]

- 4. (PDF) PHYSICAL-CHEMICAL AND STRUCTURAL ... [academia.edu]

- 5. CAS 539-21-9 this compound [bocsci.com]

- 6. Crystal structure and physicochemical characterization of ... [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation and Characterization of Ambazone Acetate Salt Solvate

Introduction

Ambazone is an oral antiseptic with known antibacterial and weak antiviral activities [1] [2]. A major challenge in its development is its very poor aqueous solubility (0.2 mg per 100 ml water), which limits its dissolution rate and potential bioavailability [1]. To overcome this, solid form engineering has been successfully applied.

Research has demonstrated that the formation of an acetate salt solvate of this compound can lead to a substantial improvement in its solubility and dissolution rate compared to its monohydrate and anhydrous forms [3] [4]. These application notes summarize the published experimental protocols for creating and characterizing this novel solid form, providing a practical guide for drug development scientists [3].

Key Findings and Quantitative Data Summary

The table below summarizes the core characteristics of this compound's solid forms as established in the literature.

Table 1: Physicochemical Properties of this compound Solid Forms [3]

| Property | This compound Monohydrate | Anhydrous this compound | This compound Acetate Salt Solvate |

|---|---|---|---|

| Crystal Structure | 3D network stabilized by water molecules [3] | 2D network via hydrogen bonds [3] | Salt solvate structure confirmed by SC-XRD [3] |

| Transformation | Reversibly converts to anhydrous form upon drying [3] | Reversibly converts to monohydrate under humid conditions [3] | Converts to monohydrate at high temperature and humidity [3] |

| Solubility & Dissolution | Low solubility [3] | Low solubility [3] | Substantially improved in water and physiological media [3] |

| Stability | Stable at ambient conditions [3] | Stable under dry conditions [3] | Good thermal and solution stability; requires controlled storage (low humidity) [3] |

Experimental Protocols

Preparation of this compound Acetate Salt Solvate

The following protocol is adapted from the single-crystal growth method detailed in the primary literature [3].

Materials:

- This compound: Use pharmaceutical grade or highly purified material. Note that obtaining high-purity this compound can be challenging due to by-products and intermediates [1].

- Acetic Acid: Glacial acetic acid.

- Solvent System: Ethanol or a suitable alcohol solvent.

Procedure:

- Dissolution: Dissolve a stoichiometric amount of this compound in a minimal volume of warm glacial acetic acid with stirring.

- Crystallization: Slowly add a non-solvent or anti-solvent (such as anhydrous ethanol) to the warm solution until the mixture becomes turbid, indicating the onset of crystallization.

- Aging: Allow the solution to stand at room temperature or at a controlled cool temperature (e.g., 4°C) for several hours to days to facilitate the growth of single crystals suitable for structure determination.

- Isolation: Collect the resulting crystals by vacuum filtration.

- Drying: Dry the crystals under a controlled atmosphere, such as under a nitrogen purge or in a vacuum desiccator, to prevent uptake of moisture from the air [3] [4].

Key Characterization Techniques

A multi-technique approach is essential to confirm the formation of the salt solvate and distinguish it from other solid forms.

Table 2: Essential Characterization Methods for this compound Acetate Salt Solvate

| Technique | Application & Protocol | Expected Outcome |

|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Protocol: Mount a single crystal on a diffractometer. Measure diffraction data at a controlled temperature (e.g., 100K). Solve and refine the crystal structure. Application: Determine the precise molecular and crystal structure. | Elucidation of the proton transfer state, hydrogen bonding network, and confirmation of the salt solvate nature [3]. | | X-ray Powder Diffraction (XRPD) | Protocol: Gently grind a small sample. Fill a sample holder and expose to Cu-Kα radiation. Scan over a 2θ range of 5-40°. Application: Fingerprint the solid form and check for phase purity in bulk powder samples. | A unique XRPD pattern distinct from the monohydrate and anhydrous forms, used for identity and phase transformation checks [3]. | | Thermal Analysis (DSC/TGA) | Protocol: Heat a 2-5 mg sample in a sealed pinhole pan at a rate of 10°C/min from 25°C to 300°C under nitrogen purge. Application: Identify thermal events (melting, decomposition) and mass loss (desolvation). | DSC shows a unique melting endotherm. TGA confirms the absence of solvent loss (if anhydrous) or quantifies solvent content in solvates [3] [4]. | | Powder Dissolution | Protocol: Use a USP apparatus. Add an equivalent amount of each solid form to 500-900 mL of dissolution medium (water, buffer pH 1.2, 4.5, 6.8) at 37±0.5°C. Paddle speed: 50 rpm. Sample at intervals and analyze by UV-Vis. Application: Compare dissolution performance. | The acetate salt solvate demonstrates a significantly higher dissolution rate and concentration in solution compared to other forms [3]. |

Stability and Handling Considerations

The this compound acetate salt solvate offers superior solubility but requires specific handling to maintain its integrity [3].

- Storage Conditions: Store under controlled, low-humidity conditions, ideally in a sealed container with a desiccant.

- Stability Limitation: The salt solvate is metastable and can transform back to the less soluble this compound monohydrate when stored at elevated temperature and relative humidity (RH) [3].

- Formulation Implications: The requirement for controlled storage conditions must be considered during the development of the final drug product. However, the significant solubility advantage may make this a viable strategy for improving clinical efficacy [3].

The relationship between the different solid forms of this compound and the critical stability consideration for the acetate salt solvate is summarized in the following workflow.

Diagram 1: Solid Form Transformation Workflow for this compound. The acetate salt solvate is a metastable form that can revert to the monohydrate under stressful conditions.

Conclusion

The preparation of the this compound acetate salt solvate represents a viable and effective strategy to overcome the intrinsic solubility limitations of the parent drug. The protocols outlined herein for its preparation, characterization, and handling provide a solid foundation for further pre-formulation and development work. While the stability of the salt solvate requires careful management, its dramatic enhancement of dissolution performance makes it a compelling candidate for formulations where bioavailability is critical for clinical success.

References

Comprehensive Application Notes and Protocols: Ambazone Co-crystal Development Methods

Introduction to Ambazone and Co-crystal Engineering

This compound is an oral antiseptic and membrane-active antitumor agent first patented in 1957 by Bayer under the trade name Iversal, and it remains in clinical use primarily in Russia, countries of the former Soviet Union, Poland, and Romania. [1] Despite its therapeutic potential, this compound faces significant pharmaceutical challenges related to its poor aqueous solubility (0.2 mg/100 mL in water), which ultimately limits its bioavailability and clinical efficacy. [1] [2] Co-crystal engineering has emerged as a powerful strategy to overcome these limitations without modifying the chemical structure or pharmacological activity of the active pharmaceutical ingredient (API). Pharmaceutical co-crystals are defined as crystalline materials consisting of an API and one or more co-formers in the same crystal lattice, connected by non-ionic interactions, primarily hydrogen bonds. The fundamental advantage of this approach lies in its ability to modulate critical physicochemical properties of this compound, including solubility, dissolution rate, stability, and bioavailability, while maintaining its inherent therapeutic activity.

The rationale for co-crystal development of this compound is strongly supported by its molecular structure, which contains multiple hydrogen bond donors and acceptors that facilitate interactions with complementary co-formers. From a clinical perspective, improving the solubility profile of this compound could enhance its therapeutic application not only as an oral antiseptic but also potentially as an antitumor agent, as research has demonstrated its activity against forms of leukemia in laboratory models. [1] The following table summarizes key physicochemical properties of this compound that necessitate co-crystal development:

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Significance for Formulation |

|---|---|---|

| Molecular Formula | C~8~H~11~N~7~S [1] | Determines molecular weight and potential interaction sites |

| Aqueous Solubility | 0.2 mg/100 mL water [1] | Poor solubility limits bioavailability |

| Melting Point | 192-194°C (decomposition) [1] | Indicates thermal stability during processing |

| pKa | Not fully characterized | Important for salt formation predictions |

| Hydrogen Bond Donors | 5 | Multiple sites for co-crystal formation |

| Hydrogen Bond Acceptors | 8 | Extensive capacity for hydrogen bonding |

Reported this compound Co-crystal Systems

Characterized Solid Forms

Research efforts have yielded several successfully developed this compound solid forms with improved physicochemical properties. These include not only co-crystals but also salts and solvates, all of which demonstrate the potential for optimizing the drug's performance characteristics. The This compound monohydrate form has been extensively characterized and displays a complex three-dimensional network structure stabilized by water molecules, while the anhydrous form creates a two-dimensional network through hydrogen bonding. [3] The transformation between these forms is reversible and influenced by environmental conditions such as temperature and relative humidity, which is an important consideration for pharmaceutical development.

One of the most significant advancements came with the development of an This compound acetate salt solvate, which demonstrated substantially improved solubility and dissolution rate compared to the parent forms. [3] This salt solvate showed remarkable enhancements in both water and physiological media, making it particularly promising for clinical applications where rapid dissolution is critical. Although this form requires controlled storage conditions due to its tendency to revert to the monohydrate under elevated temperature and humidity, the solubility improvements may justify these handling requirements in many therapeutic contexts. Another successfully developed system is the This compound salt with p-aminobenzoic acid (PABA), which exhibits approximately twice the solubility of pure this compound in deionized water. [4] This system also demonstrated significantly enhanced antibacterial effects against Gram-negative bacteria compared to its individual components, suggesting a potential synergistic effect.

Table 2: Reported this compound Multi-Component Systems

| Co-crystal/Salt System | Key Properties | Development Status |

|---|---|---|

| Acetate Salt Solvate | Substantial solubility and dissolution rate improvement in water and physiological media [3] | Research stage |

| p-Aminobenzoic Acid (PABA) Salt | ~2x solubility in deionized water; enhanced antibacterial effects [4] | Research stage |

| Monohydrate Form | Three-dimensional network with water molecules [3] | Known form |

| Anhydrous Form | Two-dimensional hydrogen bond network [3] | Known form |

Co-former Selection Strategy

The selection of appropriate co-formers represents a critical step in this compound co-crystal development. Generally, co-formers are selected from compounds classified as Generally Recognized as Safe (GRAS) or those with established pharmacological activity that might provide synergistic effects. [5] The ΔpKa rule serves as a valuable predictive tool for anticipating whether a given acid-base combination will form a salt or co-crystal. When the ΔpKa (difference in acid dissociation constants) between the basic site of this compound and the acidic co-former is greater than 3, the formation of a salt is highly probable, as evidenced by the this compound-PABA system which has a ΔpKa of 5.84. [4] For carboxylic acid co-formers, those with pKa values similar to this compound's basic sites (when fully characterized) tend to favor co-crystal formation through hydrogen bonding rather than complete proton transfer.

The molecular complementarity between this compound and potential co-formers can be assessed through computational methods that evaluate hydrogen bonding potential and molecular shape compatibility. [5] Experimental screening remains essential, as computational predictions don't always align with empirical results. For instance, despite computational indications of feasibility, the sulfanilamide-flavone system did not yield co-crystals in experimental screening, highlighting the importance of laboratory verification. [5] Successful co-formers for this compound have included carboxylic acids, amino acids, and other compounds with hydrogen bonding capability, such as glutamate and niflumic acid. [4]

Comprehensive Co-crystal Development Workflow

The development of this compound co-crystals follows a systematic workflow that integrates computational prediction with experimental screening and characterization. This comprehensive approach ensures efficient identification of viable co-crystal forms with optimized physicochemical properties. The workflow encompasses initial planning, screening, characterization, and evaluation stages, each with specific objectives and methodologies. The following diagram visualizes this integrated development protocol:

Detailed Experimental Protocols

Protocol 1: Mechanochemical Grinding Methods

Principle: Mechanochemical synthesis utilizes mechanical energy to initiate chemical reactions and structural transformations in solid-state components. This solvent-free approach offers significant environmental advantages while enabling the formation of new solid phases through molecular interactions facilitated by mechanical force. [6] The method is particularly valuable for initial screening as it requires minimal material and can rapidly indicate co-crystal formation.

Materials and Equipment:

- This compound (pharmaceutical grade)

- Selected co-formers (e.g., carboxylic acids, GRAS compounds)

- Retsch MM400 CryoMill or similar planetary ball mill

- Stainless steel grinding jars (5-10 mL capacity)

- Grinding balls (stainless steel, 3-5 mm diameter)

- Liquid additives (ethanol, methanol, acetonitrile, water) for LAG

Step-by-Step Procedure:

Sample Preparation: Weigh this compound and co-former in appropriate stoichiometric ratios (typically 1:1, 1:2, and 2:1 molar ratios). Total sample mass should be 150-200 mg for small-scale screening.